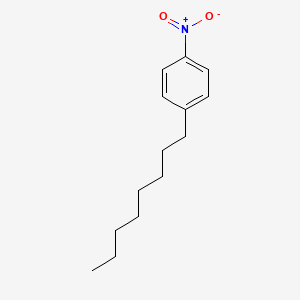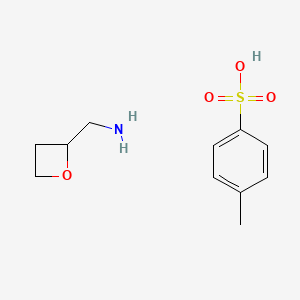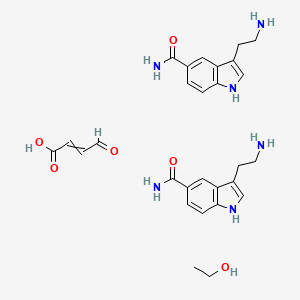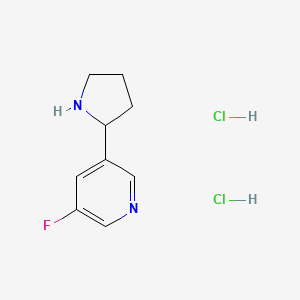
Fmoc-D-Ser(nPr)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Ser(nPr)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis as a protecting group for the amino function. This compound is specifically a derivative of D-serine, where the hydroxyl group is substituted with a propyl group (nPr). The Fmoc group is known for its ability to facilitate the self-assembly of amino acids and peptides due to its hydrophobic and aromatic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ser(nPr)-OH typically involves the protection of the amino group of D-serine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of D-serine is then alkylated with propyl bromide (nPr-Br) under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acid is anchored to a resin and sequentially reacted with other amino acids to build the desired peptide chain .
化学反応の分析
Types of Reactions
Fmoc-D-Ser(nPr)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as HATU or DIC.
Substitution Reactions: The hydroxyl group can be further modified through substitution reactions with various alkylating agents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution: Alkylating agents such as propyl bromide.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ser(nPr)-OH.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
科学的研究の応用
Chemistry
Fmoc-D-Ser(nPr)-OH is used in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for efficient production of high-purity peptides .
作用機序
The mechanism of action of Fmoc-D-Ser(nPr)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The propyl group on the serine residue can influence the hydrophobicity and conformation of the resulting peptides, affecting their biological activity .
類似化合物との比較
Similar Compounds
Fmoc-D-Ser-OH: Similar to Fmoc-D-Ser(nPr)-OH but without the propyl group.
Fmoc-L-Ser-OH: The L-enantiomer of Fmoc-D-Ser-OH.
Fmoc-D-Thr-OH: Similar to Fmoc-D-Ser-OH but with a methyl group instead of a hydroxyl group on the side chain.
Uniqueness
This compound is unique due to the presence of the propyl group on the serine residue. This modification can enhance the hydrophobicity and alter the conformation of peptides containing this residue, potentially leading to unique biological activities and properties .
特性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChIキー |
ZMBUQXDXHBJSFD-LJQANCHMSA-N |
異性体SMILES |
CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)



![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)

![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
